6-Hydroxy-8-(trifluoromethyl)quinoline
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Overview
Description
6-Hydroxy-8-(trifluoromethyl)quinoline is a chemical compound with the linear formula C10H6F3NO . It has a molecular weight of 213.16 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for 6-Hydroxy-8-(trifluoromethyl)quinoline is 1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H . This indicates the presence of a quinoline core with a hydroxy group at the 6th position and a trifluoromethyl group at the 8th position.Physical And Chemical Properties Analysis
6-Hydroxy-8-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 213.16 and a linear formula of C10H6F3NO .Scientific Research Applications
Synthesis and Antibacterial Activity
One of the primary research applications of 6-hydroxy-8-(trifluoromethyl)quinoline derivatives is in the synthesis of compounds with potential antibacterial activity. For instance, novel quinoline derivatives have been synthesized through multi-step reactions from 2-trifluoromethyl aniline, showing promising in vitro antibacterial and antituberculosis activities against strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010). Similarly, quinoline derivatives carrying a 1,2,4-triazole moiety were synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, demonstrating very good antimicrobial activity in preliminary tests (Eswaran, Adhikari, & Shetty, 2009).
Optical and Morphological Studies
Another significant application lies in the study of optical and morphological properties of 6-hydroxy-8-(trifluoromethyl)quinoline-based compounds. Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, synthesized and characterized, illustrated absorption, emission, quantum yield, and Aggregation Induced Emission (AIE) properties, showing potential for applications in organic electronics and fluorescence imaging (Rajalakshmi & Palanisami, 2020). Additionally, the photophysical study of novel quinoline derivatives revealed dual emissions (normal and ESIPT emission) and large Stokes shifts, indicating their utility in solvent polarity-based applications and as fluorophores (Padalkar & Sekar, 2014).
Corrosion Inhibition
Quinoline derivatives, including those with hydroxy and trifluoromethyl groups, are explored for their anticorrosive properties. These derivatives effectively adsorb on metallic surfaces, forming stable complexes that inhibit corrosion. Their efficacy is attributed to high electron density and the presence of polar substituents, making them suitable for protecting metals in various environments (Verma, Quraishi, & Ebenso, 2020).
Cell Imaging Applications
Tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized through a simple, cost-effective process, have demonstrated the ability to stain cultured HeLa cells, suggesting their potential as fluorophores for protein binding and mammalian cell imaging applications (Majumdar, Ponra, Ghosh, Sadhukhan, & Ghosh, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
8-(trifluoromethyl)quinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYHOOSIBJQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-8-(trifluoromethyl)quinoline |
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